Savolitinib
Savolitinib
Savolitinib, also known as Volitinib, AZD6094 or HMPL-504, is an orally bioavailable inhibitor of the c-Met receptor tyrosine kinase with potential antineoplastic activity. Volitinib selectively binds to and inhibits the activation of c-Met in an ATP-competitive manner, and disrupts c-Met signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress the c-Met protein.
Brand Name:
Vulcanchem
CAS No.:
1313725-88-0
VCID:
VC0549090
InChI:
InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1
SMILES:
CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Molecular Formula:
C17H15N9
Molecular Weight:
345.3613
Savolitinib
CAS No.: 1313725-88-0
Inhibitors
VCID: VC0549090
Molecular Formula: C17H15N9
Molecular Weight: 345.3613
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1313725-88-0 |
---|---|
Product Name | Savolitinib |
Molecular Formula | C17H15N9 |
Molecular Weight | 345.3613 |
IUPAC Name | 3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine |
Standard InChI | InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 |
Standard InChIKey | XYDNMOZJKOGZLS-NSHDSACASA-N |
SMILES | CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C |
Appearance | Solid powder |
Description | Savolitinib, also known as Volitinib, AZD6094 or HMPL-504, is an orally bioavailable inhibitor of the c-Met receptor tyrosine kinase with potential antineoplastic activity. Volitinib selectively binds to and inhibits the activation of c-Met in an ATP-competitive manner, and disrupts c-Met signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress the c-Met protein. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Volitinib; HMPL 504; HMPL0-504; HMPL504; AZD 6094; AZD 6094; AZD-6094; Savolitinib. |
Reference | 1: Gavine PR, Ren Y, Han L, Lv J, Fan S, Zhang W, Xu W, Liu YJ, Zhang T, Fu H, Yu Y, Wang H, Xu S, Zhou F, Su X, Yin X, Xie L, Wang L, Qing W, Jiao L, Su W, Wang QM. Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. Mol Oncol. 2014 Sep 10. pii: S1574-7891(14)00210-5. doi: 10.1016/j.molonc.2014.08.015. [Epub ahead of print] PubMed PMID: 25248999. 2: Jia H, Dai G, Weng J, Zhang Z, Wang Q, Zhou F, Jiao L, Cui Y, Ren Y, Fan S, Zhou J, Qing W, Gu Y, Wang J, Sai Y, Su W. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2, 3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. J Med Chem. 2014 Sep 15. [Epub ahead of print] PubMed PMID: 25148209. |
PubChem Compound | 68289010 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume